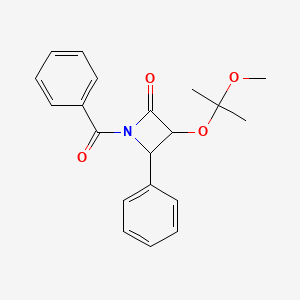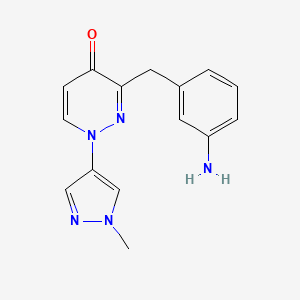![molecular formula C12H7Cl2N3 B13884713 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core structure, which is a fused ring system consisting of a pyrrole ring and a pyrimidine ring. The compound also features two chlorine atoms, one attached to the pyrimidine ring and the other to the phenyl ring. This structural configuration imparts unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
The synthesis of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction of 4-chloroaniline with suitable reagents can lead to the formation of the desired pyrrolo[2,3-d]pyrimidine core. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions. For example, nucleophilic substitution reactions can replace chlorine atoms with nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms.
Cyclization Reactions: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex fused ring systems
Aplicaciones Científicas De Investigación
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Due to its potential biological activity, the compound is investigated for its therapeutic potential, including anticancer, antiviral, and antimicrobial properties.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties .
Mecanismo De Acción
The mechanism of action of 4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound features a similar fused ring system but with different substituents, leading to variations in biological activity and chemical reactivity.
Thieno[2,3-d]pyrimidine: Another related compound with a sulfur atom in the ring system, which can impart different electronic and steric properties.
Pyrido[2,3-d]pyrimidine: This compound has a nitrogen atom in the ring system, which can affect its binding affinity and selectivity for molecular targets .
Propiedades
Fórmula molecular |
C12H7Cl2N3 |
|---|---|
Peso molecular |
264.11 g/mol |
Nombre IUPAC |
4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C12H7Cl2N3/c13-8-3-1-2-7(6-8)11-16-10(14)9-4-5-15-12(9)17-11/h1-6H,(H,15,16,17) |
Clave InChI |
DFFSLPCUKKPKBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=C(C=CN3)C(=N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)


![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)


